molecular formula C21H15F2N3O3S B2700475 N-[(2,4-difluorophenyl)methyl]-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 1794937-00-0

N-[(2,4-difluorophenyl)methyl]-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2700475
CAS No.: 1794937-00-0
M. Wt: 427.43
InChI Key: DQDFCJRZSAIYCC-UHFFFAOYSA-N
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Description

N-[(2,4-difluorophenyl)methyl]-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a quinazoline core, a thiophene ring, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-difluorophenyl)methyl]-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is typically introduced through a nucleophilic substitution reaction, where a difluorobenzyl halide reacts with the quinazoline derivative in the presence of a base like potassium carbonate.

    Final Coupling and Carboxamide Formation: The final step involves coupling the intermediate with an appropriate amine to form the carboxamide group, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazoline core, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the quinazoline core.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(2,4-difluorophenyl)methyl]-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.

    Biological Studies: The compound is used in studies exploring its effects on cellular processes, such as apoptosis and cell proliferation.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl and thiophene groups contribute to its binding affinity and specificity. The quinazoline core can interact with active sites of enzymes, potentially inhibiting their activity. Pathways involved may include signal transduction pathways related to cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4-difluorophenyl)methyl]-2,4-dioxo-3-[(phenyl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide
  • N-[(2,4-difluorophenyl)methyl]-2,4-dioxo-3-[(pyridin-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Uniqueness

Compared to similar compounds, N-[(2,4-difluorophenyl)methyl]-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities. The difluorophenyl group also enhances its stability and binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2,4-dioxo-3-(thiophen-2-ylmethyl)-4aH-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3O3S/c22-14-5-3-13(17(23)9-14)10-24-19(27)12-4-6-16-18(8-12)25-21(29)26(20(16)28)11-15-2-1-7-30-15/h1-9,16H,10-11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWXPTSJLQPJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN2C(=O)C3C=CC(=CC3=NC2=O)C(=O)NCC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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